molecular formula C35H42N6O7 B13792223 H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2

H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2

Cat. No.: B13792223
M. Wt: 658.7 g/mol
InChI Key: GUHGFCWRYVIMNP-IPNAJWEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ is a synthetic hexapeptide characterized by a sequence incorporating two D-configured amino acids: D-alanine (position 2) and D-proline (position 4). The presence of D-amino acids is a notable structural feature, as these residues are rare in naturally occurring eukaryotic peptides but are critical for enhancing proteolytic stability and modulating receptor interactions . The peptide’s terminal tyrosine (Tyr) residues and amidated C-terminus (NH₂) further influence its conformational flexibility and binding affinity.

Properties

Molecular Formula

C35H42N6O7

Molecular Weight

658.7 g/mol

IUPAC Name

(2R)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H42N6O7/c1-21(38-33(46)27(36)18-23-9-13-25(42)14-10-23)32(45)40-29(20-22-6-3-2-4-7-22)35(48)41-17-5-8-30(41)34(47)39-28(31(37)44)19-24-11-15-26(43)16-12-24/h2-4,6-7,9-16,21,27-30,42-43H,5,8,17-20,36H2,1H3,(H2,37,44)(H,38,46)(H,39,47)(H,40,45)/t21-,27+,28+,29+,30-/m1/s1

InChI Key

GUHGFCWRYVIMNP-IPNAJWEISA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.

    Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.

    Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies and optimized protocols allows for efficient production suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide modifications.

    Biology: Investigated for its interactions with biological receptors, particularly opioid receptors, and its effects on cellular processes.

    Medicine: Explored for its potential as an analgesic due to its opioid receptor activity. It is also studied for its stability and resistance to enzymatic degradation, making it a candidate for therapeutic development.

    Industry: Utilized in the development of peptide-based drugs and as a reference compound in quality control and analytical methods

Mechanism of Action

H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH2 exerts its effects primarily through interaction with opioid receptors. The presence of D-amino acids enhances its binding affinity and selectivity for these receptors. Upon binding, the peptide activates the receptor, leading to downstream signaling pathways that result in analgesic effects. The molecular targets include the mu-opioid receptor, and the pathways involved are similar to those of endogenous opioid peptides .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ with structurally or functionally related peptides, focusing on sequence, receptor selectivity, stability, and pharmacological profiles.

Structural and Functional Analogues

2.1.1 Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂)
  • Sequence : Shares Tyr-D-Ala-Phe at the N-terminus but diverges at positions 4–7 (Gly-Tyr-Pro-Ser-NH₂ vs. D-Pro-Tyr-NH₂).
  • Receptor Selectivity : A mu (μ)-opioid receptor agonist with exceptional potency and selectivity, attributed to the D-Ala² and the C-terminal Pro⁶-Ser⁷ motif .
  • Stability : D-Ala² enhances resistance to enzymatic degradation, while the Gly⁴ residue may confer conformational flexibility for μ-receptor binding.
  • Key Difference : The absence of D-Pro in dermorphin and the distinct C-terminal sequence likely result in divergent receptor affinities compared to H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂.
2.1.2 Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂)
  • Sequence : Contains D-Met² and lacks D-Pro, with a longer C-terminal sequence (His-Leu-Met-Asp-NH₂).
  • Receptor Selectivity : A delta (δ)-opioid receptor agonist with high selectivity, driven by the D-Met² and the hydrophobic C-terminal residues .
  • Stability : D-Met² confers protease resistance, but the extended C-terminal may reduce bioavailability compared to shorter peptides like H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂.
  • Key Difference: The δ-selectivity of dermenkephalin contrasts with the unknown receptor profile of H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂, which may exhibit unique selectivity due to D-Pro⁴ and Tyr⁵.
2.1.3 H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂
  • Sequence: Lacks D-amino acids and features a distinct sequence (Ala-Tyr-Pro-Gly-Lys-Phe-NH₂).
  • Its L-configured residues and Gly-Lys motif suggest different structural dynamics compared to D-amino acid-containing peptides .
  • Stability : Likely less proteolytically stable than H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ due to the absence of D-residues.
2.1.4 Ada-containing Peptides (e.g., H-Tyr-Ada-Gly-Phe-Met-OH)
  • Sequence: Incorporates adamantane (Ada), a bulky hydrophobic group, and lacks D-amino acids .
  • Stability : The C-terminal OH group may reduce stability compared to amidated peptides like H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ .

Comparative Data Table

Compound Sequence D-Amino Acids Receptor Selectivity Key Structural Features Stability Notes
H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ D-Ala², D-Pro⁴ Unknown D-Pro induces conformational rigidity High (D-residues, NH₂ terminus)
Dermorphin Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ D-Ala² μ-opioid Gly⁴ enhances flexibility High (D-Ala², NH₂ terminus)
Dermenkephalin Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ D-Met² δ-opioid Hydrophobic C-terminal Moderate (longer sequence)
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ None Non-opioid L-residues, Gly-Lys motif Low (L-residues, no D-amino acids)
H-Tyr-Ada-Gly-Phe-Met-OH Tyr-Ada-Gly-Phe-Met-OH None Unspecified Ada enhances hydrophobicity Moderate (OH terminus)

Key Research Findings

Receptor Selectivity: The D-Ala and D-Pro residues in H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ may confer dual μ/δ-opioid activity, as seen in dermorphin (μ) and dermenkephalin (δ).

Stability: D-amino acids and the amidated terminus enhance resistance to proteases, giving H-Tyr-D-Ala-Phe-D-Pro-Tyr-NH₂ a pharmacokinetic advantage over OH-terminated (e.g., Ada-containing peptides) or L-configured analogues (e.g., H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂) .

Structural Dynamics : The D-Pro⁴ residue introduces a kink in the peptide backbone, which may restrict conformational flexibility and alter binding kinetics compared to dermorphin’s Gly⁴ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.